Tetradecyl hydrogen sulfate (ester)

Description

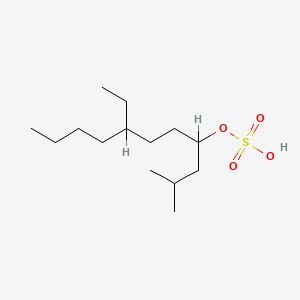

Structure

3D Structure

Properties

Key on ui mechanism of action |

When injected directly into a vein, sodium tetradecyl sulfate causes intimal inflammation and venous thrombus formation, which then results in occlusion of the vein. Following this sequence of events, fibrous tissue forms and causes partial to complete obliteration of the vein, which may be temporary or permanent. An important role of this drug, as well as other sclerosing agents, is to control active hemorrhage and encourage hemostasis. This may be due to the esophageal and vascular smooth muscle spasm induced by the sclerosing agent. During acute and active bleeding, the sodium tetradecyl sulfate injected directly into the esophageal varices may dissipate rapidly, as the varices have a much higher blood volume/flow rate and no functioning valves. The mechanical compression effect of submucosal edema, created by the injection of sclerosing agents, may also be responsible for acute hemostasis. |

|---|---|

CAS No. |

300-52-7 |

Molecular Formula |

C14H30O4S |

Molecular Weight |

294.45 g/mol |

IUPAC Name |

(7-ethyl-2-methylundecan-4-yl) hydrogen sulfate |

InChI |

InChI=1S/C14H30O4S/c1-5-7-8-13(6-2)9-10-14(11-12(3)4)18-19(15,16)17/h12-14H,5-11H2,1-4H3,(H,15,16,17) |

InChI Key |

GROJOWHVXQYQGN-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)CCC(CC(C)C)OS(=O)(=O)O |

Canonical SMILES |

CCCCC(CC)CCC(CC(C)C)OS(=O)(=O)O |

melting_point |

199 |

Other CAS No. |

300-52-7 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Classical Organic Synthetic Routes

Traditional methods for synthesizing tetradecyl hydrogen sulfate (B86663) have been well-established, primarily relying on direct reactions with sulfating agents or strong acids.

The direct sulfonation of tetradecanol (B45765) is a primary route to tetradecyl hydrogen sulfate. This approach involves reacting the alcohol with a potent sulfating agent. A common and highly exothermic method utilizes chlorosulfonic acid. google.com To manage the reaction's intensity and prevent product degradation and discoloration, careful temperature control is essential. google.com The reaction is often performed in a continuous process, for instance, within a pipeline reactor with a short residence time (e.g., 1 to 30 seconds) to minimize the formation of by-products. google.com

Another classical sulfonation reagent is a complex of sulfur trioxide, such as sulfur trioxide-pyridine. This reagent offers a milder alternative to more aggressive agents. The reaction typically involves dissolving the alcohol in a suitable solvent and then adding the SO3-pyridine complex to form the sulfate ester. nih.gov

A comparison of common sulfonation agents highlights the trade-offs between reactivity and selectivity.

Interactive Table 1: Comparison of Classical Sulfonation Agents for Alcohols

| Reagent | Typical Conditions | Advantages | Disadvantages |

| Chlorosulfonic Acid | Low temperature, short reaction time | High reactivity, rapid conversion | Highly exothermic, corrosive, produces HCl byproduct google.com |

| Sulfur Trioxide-Pyridine | Anhydrous solvent (e.g., DMF) | Milder, more selective | Reagent preparation required, potential for side reactions with solvent nih.gov |

| Concentrated Sulfuric Acid | Heat, often with water removal | Readily available, acts as both reactant and catalyst | Reversible reaction, potential for dehydration and ether byproducts chemguide.co.ukresearchgate.net |

The direct esterification of tetradecanol with concentrated sulfuric acid represents a classic and straightforward synthetic protocol. chemguide.co.uk This reaction, an application of Fischer-Speier esterification principles, is an equilibrium process where the alcohol reacts with sulfuric acid to form the alkyl sulfate ester and water. masterorganicchemistry.com

To drive the reaction toward the product side and achieve high yields, it is often necessary to remove the water as it is formed. masterorganicchemistry.comgoogle.com The sulfuric acid itself can act as a dehydrating agent, particularly when used in excess. google.com The reaction is typically heated to facilitate the conversion. chemguide.co.uk However, the harsh acidic conditions and elevated temperatures can also lead to undesired side reactions, such as the dehydration of tetradecanol to form tetradecene or the formation of ditetradecyl ether.

The mechanism involves the protonation of the alcohol by the strong acid, followed by nucleophilic attack of the alcohol on the sulfur atom of another sulfuric acid molecule, or more accurately, on sulfur trioxide formed in equilibrium in concentrated sulfuric acid. chemguide.co.uk

The use of precursors derived from aldol (B89426) condensation is not a direct or conventional route for the synthesis of a simple linear alkyl sulfate like tetradecyl hydrogen sulfate. Aldol condensation reactions are fundamental carbon-carbon bond-forming reactions that create β-hydroxy carbonyl compounds, which can then be dehydrated to form α,β-unsaturated carbonyl compounds. These structures are not immediate precursors for the direct sulfonation to a linear alkyl sulfate. Synthesis of the C14 backbone of tetradecanol itself would involve other strategies, such as Ziegler-Natta-based oligomerization of ethylene (B1197577) or derivatization of fatty acids from natural sources, rather than aldol chemistry.

Advanced Synthetic Strategies

Reflecting a broader shift in chemical manufacturing, advanced synthetic strategies for producing esters like tetradecyl hydrogen sulfate focus on improving efficiency, reducing environmental impact, and employing novel catalytic systems.

Green chemistry principles are increasingly being applied to the synthesis of sulfate esters to mitigate the hazards and waste associated with traditional methods. jocpr.com Key advancements include the adoption of safer solvents, the development of more efficient catalytic systems, and the use of less hazardous reagents. jocpr.comjddhs.com

One green approach is the use of alternative sulfating agents that are less corrosive and produce less toxic byproducts than chlorosulfonic acid. For example, sulfamic acid can be used as a milder, solid sulfating agent, which simplifies handling and can sometimes be used under solvent-free conditions.

Furthermore, energy-efficient techniques like microwave-assisted synthesis can accelerate the reaction, leading to shorter reaction times and potentially higher yields with reduced energy consumption. mdpi.com The goal of these green methods is to maximize atom economy—the concept of incorporating the maximum number of atoms from the reactants into the final product—thereby minimizing waste. jddhs.com

Chemoenzymatic and biocatalytic methods offer a highly selective and environmentally benign alternative for ester synthesis. jddhs.comnih.gov These approaches use enzymes or whole microorganisms as catalysts, which can operate under mild conditions of temperature and pH, thereby reducing energy consumption and the formation of byproducts. jddhs.comnih.gov

For the synthesis of sulfate esters, enzymes such as sulfotransferases could be employed. These enzymes facilitate the transfer of a sulfonate group from a donor molecule, like 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to an acceptor alcohol like tetradecanol. While highly specific, the industrial-scale use of sulfotransferases can be limited by the cost and stability of the enzyme and the need for stoichiometric amounts of the sulfate donor.

Interactive Table 2: Example of a Biocatalytic Hydroxylation Step Relevant to Precursor Synthesis

The following table illustrates typical conditions for an enzymatic hydroxylation reaction, a type of transformation that biocatalysis excels at and which could be used to create functionalized precursors for subsequent sulfonation. google.com

| Parameter | Range/Value | Purpose |

| Substrate Loading | 5 g/L to 30 g/L | The amount of starting material to be converted. google.com |

| Polypeptide (Enzyme) Loading | 0.1 g/L to 10 g/L | The concentration of the biocatalyst. google.com |

| Co-substrate (e.g., α-ketoglutarate) | 0.13 M to 0.39 M | Required partner molecule for the enzyme's catalytic cycle. google.com |

| Reductant (e.g., Ascorbic Acid) | 0.08 M to 0.36 M | Helps maintain the enzyme's active state. google.com |

| pH | 6.0 to 7.0 | Optimal acidity for enzyme activity and stability. google.com |

| Temperature | 20°C to 40°C | Mild temperature to ensure enzyme stability and function. google.com |

Chemoenzymatic and Biocatalytic Pathways

Engineered Biosynthesis in Microbial Systems (e.g., Escherichia coli)

The biosynthesis of long-chain alkyl sulfates in engineered microbial hosts like Escherichia coli represents a promising frontier for sustainable chemical production. While specific literature detailing the complete biosynthesis of tetradecyl hydrogen sulfate in E. coli is nascent, the strategy builds upon established principles of metabolic engineering and synthetic biology. nih.govnih.govresearchgate.net The core of this approach involves engineering the microbe to perform a sulfation reaction on a C14 alcohol (1-tetradecanol).

This process would fundamentally require:

Production of 1-Tetradecanol (B3432657) : The host E. coli must be engineered to produce the fatty alcohol precursor. This is typically achieved by introducing a fatty acid reductase (FAR) pathway that converts endogenous fatty acyl-CoA or acyl-ACP intermediates (like tetradecanoyl-CoA) into 1-tetradecanol. nih.govresearchgate.net

Sulfation of the Alcohol : A sulfotransferase (SULT) enzyme must be introduced to catalyze the transfer of a sulfonate group to the hydroxyl moiety of 1-tetradecanol. nih.govnih.gov The universal sulfonate donor in biological systems is 3'-phosphoadenosine-5'-phosphosulfate (PAPS). nih.govnih.gov Therefore, the engineered E. coli must also possess a robust pathway for PAPS synthesis. oup.com

A predicted pathway for olefin biosynthesis in some bacteria involves a large polyketide synthase (PKS) like enzyme with a sulfotransferase (ST) domain. This domain activates a β-hydroxyl group via sulfation, suggesting a natural precedent for enzymatic sulfation of long-chain alkyl groups. nih.govfrontiersin.org Harnessing and adapting such enzymes is a key strategy. While many microorganisms, including E. coli, have native sulfotransferases, heterologous expression of a SULT with high specificity for long-chain alcohols would likely be necessary for efficient production. oup.com

Enzymatic Catalysis in Ester Formation

Enzymatic catalysis offers a green alternative to traditional chemical synthesis for ester formation, proceeding under mild conditions. The synthesis of tetradecyl hydrogen sulfate via this method involves the direct enzymatic sulfation of 1-tetradecanol.

Sulfotransferases (SULTs) are the key enzymes for this transformation. nih.gov These enzymes catalyze the transfer of the sulfonate group (SO₃⁻) from a donor molecule, almost universally PAPS, to an acceptor, which in this case is the hydroxyl group of 1-tetradecanol. nih.gov The reaction is as follows:

1-Tetradecanol + PAPS Tetradecyl hydrogen sulfate + PAP

While sulfation is a major metabolic pathway in many organisms for detoxification and signaling, its application for the in vitro synthesis of specific alkyl sulfates depends on the availability of robust enzymes. nih.govnih.gov Phenotyping experiments have identified specific human sulfotransferase isoforms, such as SULT1A1, as highly active in the sulfation of various molecules. nih.gov The isolation and immobilization of such enzymes or their engineered variants could enable the development of biocatalytic reactors for the production of alkyl sulfates like tetradecyl hydrogen sulfate.

Optimization of Synthetic Parameters

Optimizing the synthesis of tetradecyl hydrogen sulfate is crucial for maximizing yield and purity while minimizing costs and environmental impact. This involves a careful consideration of reaction kinetics, thermodynamics, solvent systems, and catalyst choice.

Reaction Kinetics and Thermodynamic Considerations

The direct sulfation of an alcohol like 1-tetradecanol with a strong sulfating agent such as sulfur trioxide (SO₃) is a highly exothermic and rapid reaction. researchgate.netgoogle.com The enthalpy of reaction (ΔH) for the sulfation of similar long-chain alcohols is approximately -150 kJ/mol. researchgate.net This high exothermicity necessitates efficient heat removal to prevent localized overheating, which can lead to charring and the formation of unwanted byproducts, thus reducing product purity. google.com

The kinetics of the reaction are strongly dependent on several factors:

Temperature : While higher temperatures generally increase reaction rates, the thermal instability of the resulting alkyl sulfuric acid limits the usable range. For sulfation with gaseous SO₃, the process is often initiated at a moderate temperature (e.g., 318 K or 45°C) and then cooled as the reaction proceeds. researchgate.net

Reactant Concentration : The rate of reaction is influenced by the concentration of both the alcohol and the sulfating agent. In industrial processes using gaseous SO₃, the concentration of SO₃ in the diluent gas (typically dry air) is a critical control parameter, often maintained in the range of 3.5-4.5% by volume. researchgate.net

Molar Ratio : A slight molar excess of the sulfating agent is typically used to drive the reaction to completion. A molar ratio of sulfating agent to alcohol of around 1.08:1 has been shown to achieve a high degree of sulfation. researchgate.net

From a thermodynamic standpoint, the formation of the sulfate ester is highly favorable. However, the resulting tetradecyl hydrogen sulfate (an alkyl sulfuric acid) is hydrolytically unstable and will decompose back to the alcohol and sulfuric acid unless it is neutralized promptly after synthesis. google.com

Solvent Effects in Ester Synthesis

The choice of solvent can significantly impact the synthesis of sulfate esters, although industrial-scale sulfation with sulfur trioxide is often performed without a solvent. google.comgoogle.com When a solvent is used, its primary roles are to manage viscosity, aid in heat transfer, and solubilize reactants.

The synthesis of sulfate esters presents challenges due to the poor solubility of the highly polar products in many common organic solvents. rsc.org This often complicates purification. However, strategies exist to modulate solubility. For instance, using a tributylsulfoammonium betaine (B1666868) as the sulfating agent can produce an organosulfate intermediate that is more soluble in organic solvents, facilitating easier handling before final ion exchange. rsc.org

In some methods, such as those using sulfamic acid, solvents like pyridine (B92270) or 1,4-dioxane (B91453) are employed. nih.gov In the case of catalytic sulfation with sulfamic acid and an Amberlyst-15® catalyst, pyridine was used as the reaction medium. nih.gov The choice of solvent can influence the formation of the active sulfating species; for example, sulfur trioxide can form a complex with 1,4-dioxane, which then acts as the sulfating agent. nih.gov

The following table illustrates the effect of the solvent on the yield of a sulfation reaction, highlighting the importance of solvent selection in optimizing synthesis.

| Solvent System | Product Yield (%) |

| Pyridine | High |

| 1,4-Dioxane | Moderate-High |

| N,N-Dimethylformamide (DMF) | Moderate |

| Acetonitrile (B52724) | Low-Moderate |

| No Solvent (Neat) | High (with process control) |

This table provides a generalized representation of solvent effects on sulfation yields based on principles discussed in the literature. Actual yields are reaction-specific.

Catalyst Selection and Activity Enhancement

Catalysts play a vital role in many synthetic routes to sulfate esters, particularly in methods that use less reactive sulfating agents or aim for milder reaction conditions.

Acid Catalysis : In trans-sulfation processes, where an ether sulfate is reacted with an unsaturated alcohol, a strong acid catalyst like sulfuric acid is required to facilitate the reaction. epo.org

Sulfamic Acid Activation : Sulfamic acid is a mild sulfating agent but often requires an activator or catalyst to achieve satisfactory yields, especially with long-chain alcohols. nih.govnih.gov Urea is a common and effective activator. nih.gov Solid acid catalysts, such as the ion-exchange resin Amberlyst-15®, have also been successfully used to catalyze the sulfation of natural compounds with sulfamic acid, demonstrating stability and reusability. nih.gov

Lewis Acids : In some esterification reactions, weak Lewis acids can be employed. While not typical for direct sulfation, they are used in related syntheses.

Complexing Agents : Agents like pyridine or dimethylformamide can be considered part of the catalytic system as they form reactive complexes with sulfur trioxide (e.g., Pyridine-SO₃ complex), which acts as a milder, more selective sulfating agent than free SO₃. This approach is particularly useful for sensitive substrates. rsc.org

Enhancing catalyst activity involves optimizing reaction conditions (temperature, pressure) and ensuring the catalyst is not poisoned or degraded. For solid catalysts like Amberlyst-15®, maintaining its acidic sites and preventing fouling are key to preserving its activity over multiple cycles. nih.gov

Spectroscopic and Structural Elucidation Techniques

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups and understanding the conformational state of the tetradecyl hydrogen sulfate (B86663) molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a powerful tool for identifying the various functional groups present in tetradecyl hydrogen sulfate. The analysis of its sodium salt, sodium tetradecyl sulfate, reveals characteristic absorption bands that confirm its molecular structure.

Key functional groups and their corresponding vibrational frequencies are summarized in the table below:

| Functional Group | Wavenumber (cm⁻¹) | Vibrational Mode |

| C-H | 2950-3028 | Stretching |

| S=O | ~1250 | Asymmetric Stretching |

| C-O-S | ~1160 | Stretching |

| SO₃⁻ | ~1100-1140 | Asymmetric and Symmetric Stretching |

| -SO₄ group | 609-634 | Asymmetric Bending |

| C-H | ~1250 | Bending |

| C-O-C | ~1160 | Stretching (from glycoside bond) |

Data sourced from multiple studies on similar compounds. researchgate.netresearchgate.netresearchgate.net

The presence of strong bands related to the sulfate group (S=O and SO₃⁻) and the long alkyl chain (C-H) are defining features in the FTIR spectrum of tetradecyl hydrogen sulfate. researchgate.netresearchgate.netresearchgate.net The region below 700 cm⁻¹ is typically assigned to the bending vibrations of the sulfate group. researchgate.net

Raman Spectroscopy for Anion Chain Conformation

Raman spectroscopy provides valuable information about the conformational order of the alkyl chain in surfactant molecules like tetradecyl hydrogen sulfate. Studies on similar long-chain alkyl sulfates, such as sodium dodecyl sulfate, have shown that the ratio of the intensities of specific vibrational bands can indicate the degree of conformational order (e.g., the proportion of trans versus gauche conformers). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the complete structural elucidation of organic molecules, providing detailed information about the connectivity and chemical environment of each atom.

Proton (¹H) NMR for Structural Confirmation

Proton NMR (¹H NMR) spectroscopy confirms the presence and connectivity of hydrogen atoms in the tetradecyl hydrogen sulfate molecule. The spectrum of its sodium salt, sodium tetradecyl sulfate, dissolved in a deuterated solvent like DMSO-d₆, shows distinct signals corresponding to the different types of protons in the structure. chemicalbook.comhmdb.ca

A generalized ¹H NMR data table for sodium tetradecyl sulfate is presented below:

| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (terminal) | ~0.86 | Triplet | 3H |

| (CH₂)₁₂ (bulk methylene) | ~1.25 | Broad Singlet | 24H |

| β-CH₂ (to sulfate) | ~1.49 | Multiplet | 2H |

| α-CH₂ (adjacent to sulfate) | ~3.70 | Triplet | 2H |

Data is based on typical values for long-chain alkyl sulfates and may vary slightly based on experimental conditions. chemicalbook.comhmdb.caresearchgate.netacs.org

The downfield shift of the α-methylene protons is due to the deshielding effect of the adjacent electronegative sulfate group. libretexts.org The integration of the signals confirms the number of protons in each chemical environment, consistent with the 14-carbon alkyl chain.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of tetradecyl hydrogen sulfate. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum.

A representative ¹³C NMR data table for sodium tetradecyl sulfate is as follows:

| Carbon Atom | Approximate Chemical Shift (ppm) |

| C14 (terminal CH₃) | ~14 |

| C2-C12 (bulk CH₂) | ~22-32 |

| C13 (β to sulfate) | ~26 |

| C1 (α to sulfate) | ~67 |

Chemical shifts are approximate and based on general values for long-chain alkyl sulfates. libretexts.orgillinois.eduoregonstate.eduwisc.eduyoutube.com

The carbon atom directly attached to the sulfate group (C1) is significantly deshielded and appears at a much lower field compared to the other carbons in the alkyl chain. libretexts.org The remaining carbons of the long alkyl chain typically resonate in the range of 22-32 ppm. oregonstate.eduwisc.edu

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques provide further structural confirmation by revealing correlations between different nuclei. wikipedia.orghuji.ac.il

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. sdsu.eduyoutube.com For tetradecyl hydrogen sulfate, a COSY spectrum would show cross-peaks connecting the signals of the α-CH₂, β-CH₂, and subsequent methylene (B1212753) protons, confirming the connectivity of the alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. wikipedia.orgsdsu.eduyoutube.com An HSQC spectrum of tetradecyl hydrogen sulfate would show a cross-peak between the ¹H signal at ~3.70 ppm and the ¹³C signal at ~67 ppm, confirming the C1-H bond. researchgate.netnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds. huji.ac.ilyoutube.com This can be used to confirm the connection between the alkyl chain and the sulfate group. For example, correlations would be expected between the protons on C1 and C2 and the carbon of the sulfate group (if observable).

These 2D NMR techniques, when used in combination, provide unambiguous evidence for the complete chemical structure of tetradecyl hydrogen sulfate. wikipedia.orghuji.ac.ilsdsu.eduyoutube.comyoutube.comresearchgate.netnih.gov

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a fundamental tool for determining the mass-to-charge ratio of ions, enabling the elucidation of molecular weight and structure. For an anionic surfactant like tetradecyl hydrogen sulfate, ionization techniques that are effective in negative ion mode are typically employed.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule and its fragments. nfdi4chem.de This precision is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. For tetradecyl hydrogen sulfate, HRMS analysis, often coupled with liquid chromatography (LC), is performed in negative ion mode using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

The analysis typically reveals the deprotonated molecule [M-H]⁻ as the precursor ion. Subsequent fragmentation (MS/MS) provides structural information. Common fragmentation patterns for alkyl sulfates include the neutral loss of sulfur trioxide (SO₃, 80 Da) and the formation of characteristic fragment ions such as the bisulfate anion [HSO₄]⁻ at m/z 97 and the sulfur trioxide radical anion [SO₃]⁻• at m/z 80. nih.gov

Research findings from LC-ESI-Quadrupole Time-of-Flight (QTOF) HRMS analysis have identified the precursor ion [M-H]⁻ of tetradecyl hydrogen sulfate at an m/z of 293.1792. The fragmentation spectrum is characterized by major peaks corresponding to [HSO₄]⁻ and the deprotonated molecule itself.

| Parameter | Value | Reference |

|---|---|---|

| Compound | Tetradecyl hydrogen sulfate | |

| Formula | C₁₄H₃₀O₄S | nih.gov |

| Exact Mass | 294.1865 u | |

| Ionization Mode | Negative (ESI/APCI) | |

| Precursor Ion | [M-H]⁻ | |

| Precursor m/z | 293.179 | |

| Major Fragment Ion | [HSO₄]⁻ | |

| Fragment m/z | 96.960 | |

| Other Fragment Ion | [O₃S]⁻ | |

| Fragment m/z | 79.957 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. nih.gov Direct analysis of highly polar and non-volatile compounds like tetradecyl hydrogen sulfate is not feasible without chemical modification. The analysis by GC-MS, therefore, focuses on identifying the components of the molecule after derivatization or degradation. nih.gov

For alkyl sulfates, a common approach involves hydrolysis to cleave the sulfate group, liberating the corresponding long-chain alcohol (1-tetradecanol). This alcohol can then be derivatized to a more volatile ester, such as tetradecyl acetate (B1210297), which is readily analyzable by GC-MS. The resulting mass spectrum would show fragmentation patterns characteristic of the tetradecyl chain, allowing for unambiguous identification of the alkyl component of the original surfactant. This approach is essential for confirming the identity of the lipophilic portion of the molecule. nih.govlittlemsandsailing.com While effective for component identification, this method does not provide information on the intact molecule.

| Analytical Step | Description | Expected Result | Reference |

|---|---|---|---|

| Analyte | Tetradecyl hydrogen sulfate | - | |

| Sample Preparation | Hydrolysis and Acetylation | Converts the analyte to a volatile derivative. | nih.gov |

| Detectable Component | 1-Tetradecyl Acetate | The acetylated form of the C14 alcohol. | |

| Technique | GC-MS | Separates and identifies the volatile derivative. | nih.gov |

| Key Mass Fragments | m/z 196 [M-CH₃COOH]⁺•, m/z 43 [CH₃CO]⁺ | Fragments characteristic of a long-chain acetate. |

Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for the analysis of surfactants and other non-volatile compounds in complex matrices. littlemsandsailing.comspectroscopyonline.com It allows for the separation of individual components from a mixture, followed by their detection and identification by mass spectrometry. lcms.cz This is particularly useful for commercial surfactant products, which are often mixtures of homologous alkyl sulfates (e.g., C12, C14, C16). littlemsandsailing.comwordpress.com

Reversed-phase LC with an appropriate column (e.g., C8 or C18) is typically used to separate the alkyl sulfates based on their chain length. shimadzu.com ESI is the most common ionization source, operated in negative ion mode to detect the [M-H]⁻ ions of the surfactants. littlemsandsailing.comwordpress.com The use of tandem mass spectrometry (MS/MS) allows for selected reaction monitoring (MRM), providing high selectivity and sensitivity for quantitative analysis of specific surfactants in environmental or product samples. shimadzu.comlcms.cz The combination of retention time from the LC and the specific precursor-product ion transitions from the MS/MS provides high confidence in the identification and quantification of tetradecyl hydrogen sulfate even in complex mixtures. lcms.cz

| Parameter | Typical Value / Method | Purpose | Reference |

|---|---|---|---|

| LC Column | Reversed-Phase (C8 or C18) | Separates surfactants by alkyl chain length. | shimadzu.com |

| Mobile Phase | Acetonitrile (B52724)/Methanol and Water with buffer (e.g., ammonium (B1175870) acetate) | Elutes the compounds from the LC column. | lcms.czshimadzu.com |

| Ionization | Electrospray Ionization (ESI), Negative Mode | Generates [M-H]⁻ ions for MS detection. | littlemsandsailing.comwordpress.com |

| MS Mode | MS/MS with Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. | shimadzu.comlcms.cz |

| Precursor Ion (m/z) | 293.2 | Selects the tetradecyl sulfate ion for fragmentation. | |

| Product Ion (m/z) | 97.0 | Monitors a characteristic fragment for confirmation. | nih.gov |

X-ray Diffraction Techniques

X-ray diffraction (XRD) techniques are indispensable for the solid-state characterization of crystalline materials. researchpublish.com By analyzing the angles and intensities of X-rays diffracted by the crystal lattice, XRD can provide detailed information about the atomic and molecular structure. sabanciuniv.edu

X-ray Powder Diffraction (XRPD) is a rapid, non-destructive technique used to analyze polycrystalline samples. thesolubilitycompany.com It is instrumental in identifying the specific crystalline form (polymorph) of a compound and can distinguish between anhydrous forms, hydrates, and solvates. improvedpharma.com Each crystalline phase produces a unique diffraction pattern, which serves as a "fingerprint" for identification. improvedpharma.comamericanlaboratory.com

For alkyl sulfates, which are often crystalline solids in their salt form (e.g., sodium tetradecyl sulfate), XRPD is used to control the solid form during manufacturing and to detect impurities. americanlaboratory.com Studies on homologous compounds like sodium dodecyl sulfate (SDS) have shown that multiple hydrate (B1144303) forms can exist, each with a distinct XRPD pattern. nih.govacs.org The diffraction pattern is a plot of intensity versus the diffraction angle (2θ). The peak positions are determined by the unit cell dimensions of the crystal lattice according to Bragg's Law. sabanciuniv.edu

The table below shows representative XRPD data for sodium decyl sulfate, a homolog of tetradecyl hydrogen sulfate, illustrating the type of data obtained from this analysis.

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 3.42 | 25.82 | 100 |

| 6.84 | 12.91 | 30 |

| 10.28 | 8.60 | 20 |

| 13.73 | 6.44 | 15 |

| 20.69 | 4.29 | 60 |

Data is representative for Sodium Decyl Sulfate as an example of a related alkyl sulfate. cambridge.org

Single-Crystal X-ray Diffraction (SC-XRD) is the most powerful method for determining the precise three-dimensional arrangement of atoms within a molecule and the packing of molecules in a crystal. excillum.combruker.com This technique requires a high-quality single crystal of the compound, which can sometimes be challenging to grow. acs.org

When successful, an SC-XRD experiment provides the absolute structure, including exact bond lengths, bond angles, and torsional angles. youtube.com It also determines the crystal system, space group, and unit cell parameters. sabanciuniv.edu This level of detail is definitive for structural elucidation and is critical in fields like materials science and pharmaceutical development for understanding structure-property relationships. excillum.com

While no single-crystal structure for tetradecyl hydrogen sulfate has been published, the analysis of related organic sulfates provides a template for the expected results. An attempt to analyze a novel hydrate of sodium dodecyl sulfate by SC-XRD was reported to be challenging due to the crystal's instability under X-ray radiation, which highlights a potential difficulty for this class of compounds. acs.org

| Parameter | Description |

|---|---|

| Crystal System | The classification of the crystal based on its symmetry (e.g., Monoclinic, Orthorhombic). sabanciuniv.edu |

| Space Group | Describes the symmetry of the unit cell and the arrangement of molecules within it. cambridge.org |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). sabanciuniv.edu |

| Atomic Coordinates | The precise (x, y, z) position of every atom in the unit cell. |

| Bond Lengths & Angles | The calculated distances between bonded atoms and the angles they form. |

| Data Collection Temp. | The temperature at which the diffraction data was collected (e.g., 100 K). |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to study the intrinsic properties of a molecule, such as its geometry, electronic structure, and reactivity, based on the fundamental laws of quantum mechanics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. While specific DFT studies focused exclusively on tetradecyl hydrogen sulfate (B86663) are not extensively documented in publicly available literature, the methodology is widely applied to similar surfactant molecules and their components. researchgate.netmdpi.com

DFT calculations can determine the optimal geometry of the tetradecyl sulfate anion, predict its molecular orbital energies (HOMO/LUMO), and generate an electrostatic potential map. This map reveals the distribution of charge across the molecule, highlighting the electron-rich, negatively charged sulfate head and the nonpolar, neutral tetradecyl tail. Such calculations are foundational for predicting reactivity. For instance, the negatively charged oxygen atoms of the sulfate group are identified as primary sites for electrophilic attack and coordination with cations. Natural Bond Orbital (NBO) analysis, often used in conjunction with DFT, can further quantify intramolecular and intermolecular interactions, such as hydrogen bonding. researchgate.netmdpi.com These theoretical approaches are crucial for designing new molecules and understanding their interactions in complex chemical environments. mdpi.com

The long, flexible 14-carbon alkyl chain of tetradecyl hydrogen sulfate can adopt a vast number of conformations. Conformational analysis aims to identify the most stable, low-energy arrangements of the molecule. This process typically involves a systematic or stochastic search of the molecule's potential energy surface. researchgate.net

Algorithms rotate the molecule's geometry by varying torsion angles and then apply force-field-based energy minimization to find stable conformers. researchgate.net For flexible structures like the tetradecyl sulfate anion, superb minimization methods such as the truncated-Newton conjugate-gradient (TNCG) are often employed. nih.gov The choice of force field (e.g., MMFF94, MM2, MM3) is critical, as it determines the accuracy of the calculated energies and geometries. researchgate.net The goal is to find the global energy minimum and other low-energy conformers that are likely to be present at equilibrium. Understanding the conformational landscape is essential for predicting how the molecule will pack in aggregates or fit into a binding site.

| Method/Parameter | Description | Relevance to Tetradecyl Hydrogen Sulfate |

| Force Field | A set of empirical equations and parameters used to calculate the potential energy of a system of atoms. Common examples include MMFF94 and OPLS. | Determines the accuracy of conformational energies and geometries for the flexible alkyl chain. researchgate.netscite.ai |

| Minimization Algorithm | An algorithm used to find the lowest energy conformation of a molecule. Examples include TNCG and PRCG. | TNCG is described as a superior method for flexible structures like the tetradecyl sulfate anion. nih.gov |

| Energy Window | A threshold used in conformational searches to retain only conformers within a certain energy range of the global minimum. | Defines the set of energetically accessible conformations that are relevant for the molecule's behavior. |

| Redundancy Elimination | A process to discard duplicate conformers based on a root-mean-square deviation (RMSD) threshold. | Ensures a unique and manageable set of conformations for analysis. nih.gov |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations compute the motion of atoms and molecules over time, providing a dynamic picture of molecular behavior. This technique is invaluable for studying complex processes like protein-ligand binding and surfactant self-assembly that occur over timescales from nanoseconds to microseconds.

MD simulations have been extensively used to study the interaction between anionic surfactants like sodium dodecyl sulfate (SDS) and proteins. nih.govnih.gov These studies provide a model for how tetradecyl hydrogen sulfate, as a sclerosing agent, might interact with proteins in the endothelial cell walls of veins. wikipedia.org

Simulations show that surfactant molecules can disrupt the native structure of proteins. For instance, MD studies on human ubiquitin revealed that SDS molecules can penetrate the protein's hydration shell and expand its hydrophobic core, leading to unfolding, particularly at elevated temperatures. nih.gov The surfactant's hydrophobic tail tends to interact with the protein's nonpolar residues, while the charged sulfate head interacts with positively charged residues. nih.gov Although specific MD simulations of tetradecyl hydrogen sulfate with cytokines are not widely reported, the general mechanisms derived from studies with other proteins and surfactants are applicable. Such simulations can reveal conformational changes in both the protein and the ligand upon binding, which is a key aspect of understanding the molecular mechanism of action. nih.gov

As an amphiphilic molecule, tetradecyl hydrogen sulfate spontaneously self-assembles into micelles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC). nih.gov MD simulations are perfectly suited to model this aggregation phenomenon.

Numerous simulations performed on the analogous sodium dodecyl sulfate (SDS) provide a detailed picture of this process. scite.airesearchgate.net These simulations show that starting from a random distribution in water, the surfactant monomers rapidly aggregate, driven by the hydrophobic effect, to sequester their nonpolar tails from the aqueous environment. The resulting spherical or cylindrical micelles have a hydrophobic core and a hydrophilic surface composed of the sulfate head groups. nih.gov

These simulations allow for the detailed analysis of:

Micellar Structure: Properties like the radius of gyration, shape (eccentricity), and size of the aggregates can be calculated. researchgate.net

Water Penetration: The extent to which water molecules penetrate the hydrophobic core can be quantified.

Counterion Distribution: The simulations reveal how counterions (e.g., sodium) associate with the charged micellar surface, with a significant fraction binding closely in distinct shells around the micelle. researchgate.net

Force Field Effects: The choice of force field can significantly impact the simulated micellar structure, particularly for large aggregates. scite.ai

Studies on other complex aggregating systems also show that MD simulations can elucidate the formation of reverse aggregates and how cluster size is influenced by system composition. acs.orgcapes.gov.br This knowledge is crucial for understanding the behavior of tetradecyl hydrogen sulfate in formulations and its interaction with biological interfaces. nih.gov

| MD Simulation Finding (from SDS studies) | Implication for Tetradecyl Hydrogen Sulfate | Reference |

| Spontaneous Micelle Formation | Driven by the hydrophobic effect, tails aggregate to form a core, shielding them from water. | nih.gov |

| Counterion Binding | Sodium counterions form distinct shells around the negatively charged sulfate head groups. | researchgate.net |

| Structural Stability | Simulations over nanoseconds show that the formed micellar system is stable. | researchgate.net |

| Influence of Concentration | At higher concentrations, micellar structures can transition from spherical to cylindrical shapes. | nih.gov |

Molecular Docking and Virtual Screening Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). Virtual screening uses docking or other methods to search large libraries of compounds for those that are likely to bind to a target receptor. youtube.com

While specific molecular docking or virtual screening studies featuring tetradecyl hydrogen sulfate are not prominent in the literature, the methodology holds significant potential. For example, its primary use as a sclerosant involves interacting with proteins on the surface of endothelial cells. wikipedia.org Molecular docking could be used to predict the binding modes of the tetradecyl sulfate anion to various membrane proteins.

The process would involve:

Obtaining or modeling the 3D structure of a target protein.

Docking the tetradecyl sulfate molecule into potential binding sites on the protein.

Using a scoring function to rank the different binding poses based on their predicted binding affinity. youtube.com

This approach could help identify the specific molecular targets responsible for its sclerosing activity and guide the development of new agents with improved specificity or efficacy. Virtual screening could also be performed in reverse, by screening the tetradecyl sulfate anion against a library of known protein structures to identify potential off-target interactions. youtube.com

Identification of Potential Binding Sites and Ligand Affinities

Computational studies, particularly molecular docking, have been instrumental in identifying the potential binding sites and evaluating the binding affinities of tetradecyl hydrogen sulfate with various proteins. These studies simulate the interaction between the ligand (tetradecyl hydrogen sulfate) and a target protein at a molecular level.

One such study investigated the interaction of tetradecyl hydrogen sulfate with pro-inflammatory cytokines, which are implicated in conditions like atherosclerosis. The findings revealed specific binding interactions with Interleukin-1β (IL-1β) and Interferon-γ (IFN-γ). mdpi.com For IL-1β, tetradecyl hydrogen sulfate (referred to as tetradecyl hydrogensulfate (ester) in the study) was shown to form hydrogen bonds with the amino acid residues LYS209, SER66, and VAL67, and two hydrogen bonds with ARG120. mdpi.com Additionally, four ionic interactions were observed with ARG120, and a π-bond was formed with PHE98. mdpi.com In the case of IFN-γ, sodium tetradecyl sulfate established hydrogen bonds with LYS78, SER122, and VAL123, along with ionic interactions at LYS78. mdpi.com

The binding affinity is often quantified by a docking score, where a lower score typically indicates a more favorable and stronger binding interaction. mdpi.com In the aforementioned study, the docking score (S score) for the interaction of tetradecyl hydrogen sulfate with IL-1β was reported, falling within a range of -5.52 to -9.13, while for IFN-γ, the range was -8.54 to -11.40. mdpi.com These scores suggest a significant binding affinity for these cytokine targets.

Another area of investigation has been the interaction of sodium tetradecyl sulfate with the endothelial protein C receptor (EPCR). uniprot.org While the specific binding sites were not detailed in the available abstract, the interaction is recognized and has been cataloged in protein-ligand databases. uniprot.org

Furthermore, research on the interaction of tetradecyl sulfate with proteins during electrophoresis has shown that it has a higher affinity for many unfolded proteins compared to dodecyl sulfate. nih.gov This suggests that the longer alkyl chain of tetradecyl sulfate contributes to stronger hydrophobic interactions with the unfolded protein chains. nih.gov

The following table summarizes the identified binding sites and interactions for tetradecyl hydrogen sulfate with specific proteins based on computational and experimental data.

| Target Protein | Interacting Residues | Type of Interaction | Docking Score (S) Range |

| Interleukin-1β (IL-1β) | LYS209, SER66, VAL67, ARG120, PHE98 | Hydrogen bonds, Ionic interactions, π-bond | -5.52 to -9.13 |

| Interferon-γ (IFN-γ) | LYS78, SER122, VAL123 | Hydrogen bonds, Ionic interactions | -8.54 to -11.40 |

| Unfolded Proteins | Not specified | Hydrophobic interactions | Not applicable |

| Endothelial Protein C Receptor (EPCR) | Not specified | Not specified | Not applicable |

Mechanistic Insights into Molecular Recognition

The molecular recognition of tetradecyl hydrogen sulfate by biological macromolecules is primarily driven by a combination of electrostatic and hydrophobic interactions. As an anionic surfactant, its negatively charged sulfate head group readily interacts with positively charged amino acid residues on a protein surface, such as lysine (B10760008) and arginine, through electrostatic forces. mdpi.com

Simultaneously, the long, nonpolar tetradecyl chain seeks to minimize its contact with the aqueous environment and preferentially binds to hydrophobic pockets or surfaces on the target molecule. nih.gov This hydrophobic effect is a major driving force for the binding of surfactants to proteins and membranes.

Molecular dynamics simulations and molecular docking studies have provided a more granular view of these interactions. For instance, in the interaction with IL-1β, the hydrogen bonds with residues like SER66, VAL67, and LYS209, along with the multiple ionic interactions with ARG120, highlight the critical role of the sulfate group in anchoring the molecule to the protein. mdpi.comresearchgate.net The π-bond with PHE98 further stabilizes the complex, indicating an interaction involving the electron-rich system of the phenyl ring of the amino acid. mdpi.com

Similarly, the interactions with IFN-γ, involving hydrogen bonds with SER122, VAL123, and LYS78, and ionic interactions with LYS78, underscore the importance of both polar and charged residues in the binding pocket. mdpi.com

Beyond protein interactions, the mechanism of interaction between sodium tetradecyl sulfate (STS) and polymers like poly(vinylpyrrolidone) (PVP) has been studied. acs.org At low concentrations, there is no significant interaction. However, as the concentration of STS increases, small aggregates of the surfactant begin to bind to the polymer, driven by an increase in the hydrophobicity of the environment. acs.org This suggests a cooperative binding mechanism where the initial binding of a few surfactant molecules facilitates the binding of more.

The interaction of STS with cell membranes provides another layer of mechanistic understanding. As a surfactant, it disrupts the phospholipid bilayer of cell membranes, leading to cell lysis. researchgate.net This process is concentration-dependent and is a key aspect of its sclerosing action. researchgate.net The surfactant molecules, in their micellar form, can solubilize the phospholipids (B1166683) and proteins within the cell membrane, thereby compromising its integrity. researchgate.net

Structure-Property Relationship Modeling

Predictive Models for Interfacial Activity

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the properties and activities of chemicals based on their molecular structure. For surfactants like tetradecyl hydrogen sulfate, QSAR models can be developed to predict their interfacial activity, which is crucial for their function in various applications.

Studies have focused on developing QSAR models to predict the toxicity of surfactants to aquatic organisms, which is often related to their interfacial activity and ability to disrupt biological membranes. oup.com In one such study, the toxicity of various surfactants, including sodium tetradecyl sulfate, to the rotifer Brachionus calyciflorus was investigated to develop QSARs. oup.com The results showed that surfactant toxicity increased with the length of the alkyl chain. oup.com Specifically, for alkyl sulfates, toxicity increased by a factor of approximately 1.9 to 2.3 per alkyl carbon atom. oup.com This indicates a strong positive correlation between the hydrophobicity of the surfactant and its biological activity.

While a specific QSAR model solely for the interfacial activity of tetradecyl hydrogen sulfate was not found in the provided search results, the principles of QSAR modeling for surfactants are well-established. wikipedia.orgresearchgate.net These models typically use molecular descriptors that quantify various aspects of the molecule's structure, such as hydrophobicity (e.g., log P, the octanol-water partition coefficient), molecular size, and electronic properties. wikipedia.org For instance, micellar liquid chromatography (MLC) has been used as an alternative to traditional methods for determining the hydrophobicity of compounds, which is a key parameter in QSAR models. wikipedia.org

The development of predictive models for skin irritation caused by chemicals also falls under the umbrella of QSAR. researchgate.net Given that sodium tetradecyl sulfate is known to be a skin irritant, QSAR models could potentially predict its irritation potential based on its structural features. acs.org

Correlation with Solution Behavior and Aggregate Formation

The structure of tetradecyl hydrogen sulfate directly influences its behavior in solution, particularly its tendency to form aggregates such as micelles. The amphiphilic nature of the molecule, with its hydrophilic sulfate head and a long hydrophobic tetradecyl tail, is the primary driver for this behavior.

In aqueous solutions, as the concentration of sodium tetradecyl sulfate increases, the individual molecules (monomers) will initially exist in solution. However, above a certain concentration, known as the critical micelle concentration (CMC), the molecules will spontaneously self-assemble into micelles. science.gov In these spherical aggregates, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic sulfate heads form the outer surface, interacting with the surrounding water molecules. science.govresearchgate.net

The length of the alkyl chain has a significant impact on the CMC. Generally, for a homologous series of surfactants, the CMC decreases as the alkyl chain length increases. This is because the increased hydrophobicity of the longer chain provides a greater driving force for micellization.

The presence of additives, such as alcohols or other surfactants, can also influence the aggregation behavior. For example, the addition of small amounts of ethanol (B145695) or propan-1-ol to an aqueous solution of sodium tetradecyl sulfate has been shown to lower the CMC and result in the formation of smaller mixed micelles. science.gov

The interaction with other molecules, such as drugs, can also alter the aggregation properties. Studies on the interaction of sodium tetradecyl sulfate with drugs like diphenhydramine (B27) hydrochloride (DPC) and chlorpheniramine (B86927) maleate (B1232345) (CPM) have shown that the presence of these drugs can promote the formation of premicellar aggregates. acs.orgacs.org The binding of these drug molecules to the surfactant micelles can also be influenced by their own hydrophobicity, with more hydrophobic drugs being more readily solubilized within the micellar core. acs.org

Furthermore, the interaction between sodium tetradecyl sulfate and nonionic surfactants, such as tetradecyl triethoxylated ether, leads to the formation of mixed micelles. researchgate.net These mixed micelles are generally larger than the micelles formed by pure sodium tetradecyl sulfate. researchgate.net

The following table summarizes key parameters related to the solution behavior and aggregate formation of sodium tetradecyl sulfate.

| Parameter | Description | Influencing Factors |

| Critical Micelle Concentration (CMC) | The concentration at which surfactant molecules begin to form micelles. science.gov | Alkyl chain length, presence of additives (alcohols, other surfactants, drugs), temperature. acs.orgscience.govresearchgate.net |

| Aggregation Number | The average number of surfactant molecules in a single micelle. | Surfactant structure, presence of additives. science.gov |

| Micelle Structure | The arrangement of surfactant molecules within the aggregate. For STS, it is typically spherical with a hydrophobic core and hydrophilic shell. science.govresearchgate.net | Presence of co-surfactants can lead to mixed micelles with altered structures. researchgate.net |

Colloidal and Interfacial Chemistry

The behavior of tetradecyl hydrogen sulfate (B86663) in solution is characterized by its tendency to self-assemble into organized structures known as micelles and to adsorb at interfaces, thereby reducing surface and interfacial tension.

Micellization Behavior and Critical Micelle Concentration (CMC)

Above a certain concentration, known as the critical micelle concentration (CMC), individual surfactant molecules (unimers) aggregate to form micelles. This process is a key characteristic of surfactants and is driven by the hydrophobic effect, which seeks to minimize the contact between the hydrophobic tails and water.

Conductivity measurement is a widely used and reliable technique to determine the CMC of ionic surfactants like sodium tetradecyl sulfate. The principle behind this method lies in the change in the molar conductivity of the surfactant solution as a function of its concentration. Below the CMC, STS behaves as a strong electrolyte, and the conductivity increases linearly with concentration. However, upon micelle formation, the mobility of the surfactant ions is reduced due to their aggregation and the binding of counterions to the micelle surface. This leads to a distinct break in the conductivity versus concentration plot, with the slope decreasing significantly. The concentration at which this break occurs is taken as the CMC.

The CMC of sodium tetradecyl sulfate is influenced by temperature. Typically, for ionic surfactants, the CMC value exhibits a U-shaped dependence on temperature, initially decreasing to a minimum and then increasing.

Table 1: Critical Micelle Concentration (CMC) of Sodium Tetradecyl Sulfate (STS) in Aqueous Solution at Different Temperatures Determined by Conductivity

| Temperature (°C) | Temperature (K) | CMC (mmol/L) |

| 25 | 298.15 | 2.05 |

| 30 | 303.15 | 2.10 |

| 35 | 308.15 | 2.21 |

Note: The data presented are representative values and may vary slightly depending on the specific experimental conditions and purity of the surfactant.

The nature of the counterion associated with the tetradecyl sulfate anion significantly impacts its micellization behavior. Counterions can influence the electrostatic repulsions between the negatively charged sulfate headgroups in the micelle. More effective binding of the counterion to the micellar surface neutralizes the charge more efficiently, reducing the repulsion between the headgroups and thus favoring micelle formation at a lower concentration (i.e., a lower CMC).

The effectiveness of a counterion in reducing the CMC generally follows the Hofmeister series for cations. For alkali metal cations, the order of effectiveness in decreasing the CMC of alkyl sulfates is typically Cs⁺ > K⁺ > Na⁺ > Li⁺. This is attributed to the decreasing size of the hydrated ion, which allows for closer association with the micelle surface. nih.gov

Organic counterions can also have a profound effect on the CMC. For instance, studies with organic drug molecules as counterions, such as diphenhydramine (B27) hydrochloride (DPC) and chlorpheniramine (B86927) maleate (B1232345) (CPM), have shown a significant reduction in the CMC of sodium tetradecyl sulfate. nih.govacs.org This is due to the hydrophobic nature of the organic part of the counterion, which can penetrate the micellar core, further stabilizing the micelle.

Table 2: Influence of Different Counterions on the Critical Micelle Concentration (CMC) of Tetradecyl Sulfate at 25°C

| Counterion | Type | CMC (mmol/L) |

| Sodium (Na⁺) | Inorganic | 2.05 |

| Diphenhydramine (DPC) | Organic | Lower than with Na⁺ |

| Chlorpheniramine (CPM) | Organic | Lower than with DPC |

Note: The table illustrates the general trend. Precise CMC values with organic counterions depend on the concentration of the added counterion.

The process of micellization is a spontaneous and thermodynamically driven process. The key thermodynamic parameters—standard Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization—provide insight into the driving forces behind micelle formation.

These parameters are related by the equation: ΔG°mic = ΔH°mic - TΔS°mic

The standard Gibbs free energy of micellization is typically negative, indicating the spontaneity of the process. For ionic surfactants, the enthalpy of micellization is often small and can be positive or negative, while the entropy of micellization is usually positive and large. This indicates that the primary driving force for micellization is the significant increase in entropy. This entropy gain is mainly attributed to the release of "structured" water molecules from around the hydrophobic chains of the surfactant monomers as they aggregate to form the micelle core.

Table 3: Thermodynamic Parameters of Micellization for Sodium Tetradecyl Sulfate in Aqueous Solution at 25°C

| Thermodynamic Parameter | Value | Unit |

| Standard Gibbs Free Energy (ΔG°mic) | -36.9 | kJ/mol |

| Standard Enthalpy (ΔH°mic) | -1.0 to -5.0 | kJ/mol |

| Standard Entropy (ΔS°mic) | ~120 | J/(mol·K) |

Note: These values are approximate and can be influenced by factors such as temperature and the presence of additives.

Surface Activity and Interfacial Tension Reduction

Tetradecyl hydrogen sulfate is highly surface-active, meaning it preferentially adsorbs at interfaces, such as the air-water interface, leading to a significant reduction in surface tension.

The surface tension of a sodium tetradecyl sulfate solution decreases as the concentration increases, up to the CMC. Above the CMC, the surface becomes saturated with surfactant molecules, and the surface tension remains relatively constant. This behavior is a hallmark of surfactant solutions and is used as another method to determine the CMC.

Static surface tension refers to the equilibrium value of surface tension, measured when the interface is not undergoing any change.

Dynamic surface tension is the surface tension of an interface that is newly formed or undergoing expansion or contraction. The rate at which the surfactant molecules can diffuse to and adsorb at the new interface determines the dynamic surface tension.

For many applications involving rapid surface creation, such as foaming, wetting, and emulsification, the dynamic surface tension is a more relevant parameter than the static surface tension.

Table 4: Surface Tension of Aqueous Sodium Tetradecyl Sulfate Solutions at 25°C

| Concentration (mmol/L) | Static Surface Tension (mN/m) |

| 0 (Pure Water) | 72.0 |

| 0.1 | ~60 |

| 1.0 | ~40 |

| ≥ 2.05 (CMC) | ~35 |

Note: These are typical values and can be affected by temperature and impurities.

The adsorption of sodium tetradecyl sulfate at an interface, such as the air-water interface, can be described by the Gibbs adsorption isotherm. This equation relates the surface excess concentration (Γ), which is the amount of surfactant adsorbed per unit area of the interface, to the change in surface tension with the logarithm of the surfactant concentration.

At the interface, the tetradecyl sulfate molecules orient themselves with their hydrophobic tails directed away from the aqueous phase (into the air) and their hydrophilic sulfate headgroups remaining in the water. This arrangement disrupts the cohesive energy of the water molecules at the surface, thereby lowering the surface tension. As the concentration of the surfactant increases, the packing density of the adsorbed molecules at the interface increases until a saturated monolayer is formed at the CMC.

Mechanistic Studies of Molecular Interactions

Interaction with Biological Macromolecules

As a surface-active agent, tetradecyl hydrogen sulfate's amphiphilic nature dictates its interactions with proteins and cell membranes, leading to a cascade of cellular responses.

Inflammatory cytokines such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) are key regulators of immune and inflammatory responses. nih.govnih.gov Studies on cultured human luteinized granulosa cells have shown that these cytokines can modulate steroid production. nih.gov For instance, IFN-γ has been observed to significantly reduce human chorionic gonadotropin (HCG)-stimulated progesterone (B1679170) production. nih.gov When combined, TNF-α and IFN-γ act synergistically to markedly inhibit HCG-stimulated progesterone production. nih.gov Furthermore, the combination of TNF-α and IFN-γ significantly inhibits follicle-stimulating hormone (FSH)-stimulated oestradiol production to a greater extent than either cytokine alone. nih.gov In porcine aortic endothelial cells, human TNF-α acts as a proinflammatory cytokine, suggesting it could enhance cellular responses in xenogeneic organ transplantation. nih.gov

Table 1: Effect of Cytokines on Steroid Production in Human Luteinized Granulosa Cells

| Cytokine(s) | Effect on HCG-stimulated Progesterone Production | Effect on FSH-stimulated Oestradiol Production |

|---|---|---|

| IFN-γ (1-10 ng/ml) | 26-37% reduction | - |

| TNF-α (1 ng/ml) + IFN-γ (10 ng/ml) | 81% inhibition (synergistic) | - |

| IL-1 + TNF-α | Synergistic reduction | - |

| TNF-α + IFN-γ | - | 97% inhibition (greater than either alone) |

Transthyretin (TTR) is a homotetrameric protein responsible for transporting thyroxine (T4) and retinol-binding protein in the blood and cerebrospinal fluid. mdpi.commedchemexpress.comchemrxiv.org The dissociation of the TTR tetramer can lead to the formation of amyloid deposits, a hallmark of TTR amyloidosis. chemrxiv.org Small molecules that bind to the T4 binding sites on TTR can kinetically stabilize the tetramer, preventing its dissociation. mdpi.comchemrxiv.orgnih.gov This stabilization is a key therapeutic strategy for TTR amyloidosis. nih.gov The binding of ligands to these sites can induce subtle conformational changes in the protein, such as the rotation of serine 117, leading to the formation of a new inter-monomer hydrogen bond. mdpi.com Thyroid hormone signaling is crucial for regulating metabolism, and its actions are mediated by thyroid hormone receptors (TRs). nih.govnih.gov The local activation of T3 from T4 by deiodinases is a critical regulatory step in thyroid hormone action. nih.gov

Tetradecyl hydrogen sulfate (B86663), as a detergent sclerosant, directly interacts with endothelial cells, causing inflammation of the vein's inner lining (intima) and subsequent thrombus formation. drugbank.comwikipedia.org This process ultimately leads to the occlusion of the injected vein. drugbank.comprobes-drugs.org At the molecular level, hydrogen sulfide (B99878) (H₂S) has been shown to play a role in endothelial cell function. H₂S can directly activate the vascular endothelial growth factor receptor 2 (VEGFR2). nih.gov This interaction is mediated by a specific disulfide bond between Cys1045 and Cys1024 within VEGFR2, which acts as a molecular switch for H₂S actions. nih.gov The binding of H₂S to this site disrupts an inhibitory motif, leading to the activation of VEGFR2 and subsequent promotion of cell migration and angiogenesis. nih.gov

The thrombomodulin-protein C pathway is a critical regulator of coagulation. nih.gov Thrombomodulin, a cell surface receptor, binds to thrombin, and this complex activates protein C to its active form, activated protein C (aPC). nih.gov Tetradecyl hydrogen sulfate has been identified as an antagonist of the endothelial protein C receptor. drugbank.com Hyperhomocysteinemia, a condition with elevated homocysteine levels, can impair this pathway by inhibiting thrombomodulin-dependent protein C activation. nih.gov

While high concentrations of tetradecyl hydrogen sulfate (≥ 0.1%) cause platelet lysis, lower concentrations induce platelet activation. nih.gov This activation is evidenced by an increase in both membrane-bound and soluble platelet activation markers, a rise in cytoplasmic calcium, and the release of phosphatidylserine-positive microparticles. nih.gov However, despite inducing activation, tetradecyl hydrogen sulfate inhibits agonist-stimulated platelet aggregation. nih.gov This paradoxical effect is due to the suppression of the activation of glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa), a key receptor for platelet aggregation, without affecting the membrane expression of the receptor itself. nih.govmdpi.com In contrast, the l-cysteine/H₂S pathway has been shown to contribute to enhanced platelet aggregation in hyperhomocysteinemia by activating the arachidonic acid cascade. nih.gov

Table 2: In Vitro Effects of Low Concentration Tetradecyl Hydrogen Sulfate on Platelets

| Parameter | Observation |

|---|---|

| Platelet Activation | Induced |

| Platelet Aggregation (agonist-stimulated) | Inhibited |

| GPIIb/IIIa Activation | Suppressed |

| GPIIb/IIIa Membrane Expression | Unaffected |

| Platelet Microparticle Release | Increased |

Chemical Reactivity and Degradation Mechanisms

Tetradecyl hydrogen sulfate is the ester of tetradecanol (B45765) and sulfuric acid. vulcanchem.com The industrial synthesis typically involves the sulfation of tetradecanol. wikipedia.orgvulcanchem.com As an anionic surfactant, its chemical properties are dictated by its long alkyl chain and the polar sulfate head group. vulcanchem.combio-add.org Information regarding its specific chemical degradation mechanisms in biological systems is not extensively detailed in the provided search results. However, its structure suggests that it would be subject to enzymatic hydrolysis, breaking the ester bond to yield tetradecanol and sulfuric acid.

Hydrolysis Pathways

The hydrolysis of tetradecyl hydrogen sulfate, an alkyl sulfate, can proceed through different pathways depending on the prevailing conditions, such as pH and concentration. Research on homologous compounds, particularly sodium dodecyl sulfate (SDS), provides significant insights into these mechanisms. rsc.org

In neutral or unbuffered solutions, the hydrolysis of primary alkyl sulfates like tetradecyl hydrogen sulfate is observed to be autocatalytic. rsc.org This autocatalysis stems from the production of hydrogen sulfate ions (HSO₄⁻) during the reaction, which in turn catalyzes further hydrolysis. rsc.org The process involves both an uncatalyzed and an acid-catalyzed pathway. rsc.org

The uncatalyzed hydrolysis pathway is consistent with an S(_N)2 mechanism, where a water molecule acts as a nucleophile and displaces the sulfate ion from the alkyl chain. rsc.org In the acid-catalyzed pathway, two primary mechanisms have been proposed. One involves the unimolecular cleavage of sulfur trioxide (SO₃) from the protonated alkyl hydrogen sulfate, often with a concerted intramolecular proton transfer. rsc.org An alternative, plausible mechanism is the direct transfer of SO₃ to a pre-associated water molecule, also involving a concerted proton transfer. researchgate.net Studies using ¹⁸O-enriched water have shown exclusive S–O bond cleavage in the acid-catalyzed pathway for SDS, supporting the SO₃ cleavage mechanism. rsc.org

The rate of hydrolysis is significantly influenced by the formation of micelles. nih.gov Above the critical micelle concentration (CMC), the rate of acid-catalyzed hydrolysis increases substantially. nih.gov For instance, a micellar solution of SDS was found to hydrolyze 50 times faster than a premicellar solution at the same pH. nih.gov This acceleration is attributed to the concentration of protons at the surface of the anionic micelles. nih.gov Conversely, the addition of salts like NaCl can decrease the hydrolysis rate in micellar solutions by reducing the charge density on the micelle surface. nih.gov The structure of the alkyl chain also plays a role; for example, β-branching in the alkyl chain has been shown to reduce hydrolytic reactivity. researchgate.net

Table 1: Factors Influencing the Hydrolysis of Alkyl Sulfates

| Factor | Observation | Underlying Mechanism | Reference |

|---|---|---|---|

| pH | Hydrolysis is accelerated under acidic conditions. | Acid catalysis involving protonation of the sulfate ester. | rsc.orgresearchgate.net |

| Micelle Formation | Rate of acid-catalyzed hydrolysis increases significantly above the CMC. | Concentration of reactants at the micellar surface. | nih.govnih.gov |

| Added Electrolytes (e.g., NaCl) | Decreases the rate of hydrolysis in micellar solutions. | Reduction of proton concentration at the micelle surface due to charge screening. | nih.gov |

| Alkyl Chain Structure | β-branching reduces reactivity. | Changes in the microenvironment of the sulfate group within aggregates. | researchgate.net |

| Reaction Products (Autocatalysis) | Production of HSO₄⁻ accelerates hydrolysis in initially neutral solutions. | The product of the reaction acts as a catalyst for further reaction. | rsc.org |

Oxidative Degradation Mechanisms

The oxidative degradation of tetradecyl hydrogen sulfate can occur through reactions with highly reactive species such as sulfate radicals (SO₄•⁻) and hydroxyl radicals (•OH). These processes are relevant in advanced oxidation processes for water treatment and in atmospheric chemistry.

The primary mechanism for the oxidation of alkyl sulfates by sulfate radicals is hydrogen abstraction from the alkyl chain. acs.org The reactivity is influenced by the strong electron-withdrawing nature of the sulfate functional group (–OSO₃⁻), which deactivates the molecule compared to other organic compounds with the same carbon number, like alcohols. acs.org

The rate of oxidation by sulfate radicals is dependent on the length of the alkyl chain. Longer-chain alkyl sulfates exhibit significantly higher reaction rate constants. acs.org For instance, the second-order rate constant for the reaction of sulfate radicals with dodecyl sulfate (C₁₂) is on the order of 10⁸ L mol⁻¹ s⁻¹, whereas for methyl sulfate (C₁), it is about 10⁵ L mol⁻¹ s⁻¹. acs.org This suggests that tetradecyl hydrogen sulfate, with its C₁₄ chain, would also be highly reactive towards sulfate radicals. The degradation of these long-chain alkyl sulfates can have atmospheric lifetimes ranging from weeks to years depending on the specific environmental conditions. acs.org

Metabolic degradation of alkyl sulfates in biological systems is also an oxidative process. The proposed pathway involves ω-oxidation of the terminal methyl group of the alkyl chain, followed by β-oxidation, which shortens the chain. epa.govindustrialchemicals.gov.au For even-numbered alkyl chains like tetradecyl, a major metabolite is butyric acid 4-sulfate. industrialchemicals.gov.au

Table 2: Second-Order Rate Constants for the Reaction of Sulfate Radicals (SO₄•⁻) with Alkyl Sulfates at 298 K

| Alkyl Sulfate | Carbon Chain Length | Rate Constant (L mol⁻¹ s⁻¹) | Reference |

|---|---|---|---|

| Methyl Sulfate (MS) | C₁ | (2.4 ± 0.1) × 10⁵ | acs.org |

| Ethyl Sulfate (ES) | C₂ | (4.6 ± 1.0) × 10⁵ | acs.org |

| Octyl Sulfate (OS) | C₈ | On the order of 10⁸ | acs.org |

| Decyl Sulfate (DS) | C₁₀ | ||

| Dodecyl Sulfate (SDS) | C₁₂ |

Interactions with Other Organic and Inorganic Species

As an anionic surfactant, tetradecyl hydrogen sulfate and its corresponding sodium salt, sodium tetradecyl sulfate (STS), readily interact with a variety of other chemical species, which can modify their properties and behavior.

Interactions with inorganic species, particularly metal ions, are significant. The addition of sodium salts, such as Na₂SO₄, to solutions of anionic surfactants is known to screen the electrostatic repulsion between the negatively charged headgroups, promoting the formation of micelles at lower concentrations (a lower CMC) and potentially inducing changes in micelle shape from spherical to more elongated structures. whiterose.ac.uk The presence of certain metal ions can also be integral to the functionality of alkyl sulfates in specific applications, such as the participation of manganese ions from a sulfate salt in the electrochemical reactions of sodium nickel-manganese sulfate, a potential electrode material for hybrid batteries. science.gov

The interaction of tetradecyl hydrogen sulfate with organic molecules is also of considerable interest. The addition of short-chain alcohols like ethanol (B145695) and propan-1-ol to aqueous solutions of sodium tetradecyl sulfate can lead to a decrease in the CMC and the formation of smaller mixed micelles. science.gov Furthermore, studies have shown that ionic drugs can associate with STS micelles. For example, chlorpheniramine (B86927) maleate (B1232345) and diphenhydramine (B27) hydrochloride have been observed to interact with STS, influencing its micellization properties. drugbank.com The nature of this interaction depends on the drug molecule, with some binding to the Stern layer and others associating with the Palisade layer of the micelle. drugbank.com

The long alkyl chain of tetradecyl hydrogen sulfate is also capable of hydrophobic interactions. For instance, a long-chain alkyl group in a sulfated oligosaccharide was found to penetrate and anchor into a lipid bilayer, demonstrating how the alkyl sulfate moiety can interact with lipid structures. nih.gov In a medical context, the interaction of STS with lipids in the cell walls of veins is the basis of its use as a sclerosing agent, causing inflammation and occlusion of the vein. nih.gov

Table 3: Examples of Interactions of Tetradecyl Hydrogen Sulfate (or its Sodium Salt) with Other Species

| Interacting Species | Type of Interaction | Observed Effect | Reference |

|---|---|---|---|

| Metal Ions (e.g., Na⁺) | Inorganic | Screening of electrostatic repulsion, lowering of CMC, potential change in micelle morphology. | whiterose.ac.uk |

| Ethanol, Propan-1-ol | Organic (Alcohol) | Lowering of CMC, formation of smaller mixed micelles. | science.gov |

| Chlorpheniramine maleate, Diphenhydramine hydrochloride | Organic (Drug) | Association with micelles, modification of micellization properties. | drugbank.com |

| Lipid Bilayers | Organic (Lipid) | Penetration and anchoring of the alkyl chain into the bilayer. | nih.gov |

| Endothelial Cells | Biological | Interaction with lipids in cell walls, leading to inflammation and sclerosis. | nih.gov |

Advanced Analytical Characterization Beyond Basic Identification

Chromatography-Based Purity Assessment

Chromatographic techniques are indispensable for determining the purity of tetradecyl hydrogen sulfate (B86663) and separating it from related substances and impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful tools for this purpose.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of alkyl sulfates. For instance, the purity of commercial sodium dodecyl sulfate (SDS), a close analog of sodium tetradecyl sulfate, can be accurately determined using ion-chromatography. This method can separate and quantify a broad range of alkyl sulfates with varying chain lengths (C10-C20) with high sensitivity. drugs.com A gradient elution with acetonitrile (B52724) is often employed to achieve this separation. drugs.com The wide linear range of this method allows for the precise measurement of trace levels of C10, C14, C16, C18, and C20 alkyl sulfates in the presence of high concentrations of C12 alkyl sulfate (SDS). drugs.com

A typical HPLC method for the analysis of sodium myristyl sulfate (the sodium salt of tetradecyl hydrogen sulfate) is a reverse-phase (RP) method. sielc.com The mobile phase often consists of a mixture of acetonitrile (MeCN) and water with an acid modifier like phosphoric acid. For applications requiring mass spectrometry (MS) detection, a volatile modifier such as formic acid is used instead. sielc.com

Table 1: HPLC Parameters for Alkyl Sulfate Analysis (Analogous Data)

| Parameter | Value/Condition | Reference |

| Column | Macroporous polymeric reversed-phase (e.g., MPIC NS1) | researchgate.net |

| Mobile Phase | Gradient of acetonitrile (20-80%) in 20 mM ammonium (B1175870) hydroxide | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection | Suppressed conductivity | researchgate.net |